The compound 4-Acetamido-3-bromobenzotrifluoride, while not directly studied, is structurally related to several acetamido-substituted aromatic compounds that have been synthesized and evaluated for their biological activities and potential applications in various fields. These related compounds have shown promise in areas such as cancer treatment, antimicrobial properties, and as subjects for computational studies to understand their molecular properties and interactions.
The study of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles has demonstrated significant potential in cancer treatment. These compounds were found to be more active than the chemotherapeutic drug Melphalan against lung and cervical cancer cell lines. The ability to inhibit tubulin polymerization and induce apoptosis makes them promising candidates for anticancer drugs1.
Another study focused on the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, which revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's molecular structure and charge transfer were investigated, and it was found to have a high first hyperpolarizability, indicating its suitability for further nonlinear optical (NLO) studies2.
Computational studies have been conducted on similar acetamido-substituted compounds to understand their molecular structure, vibrational frequencies, and electronic properties. For example, the structural investigations of 3-acetamido-4-nitrobenzal derivatives provided insights into the geometry and intramolecular interactions that stabilize their crystal structures. These studies are essential for predicting the behavior of these compounds in various environments and for designing new molecules with desired properties3.
The synthesis of α-(4-acetamido-2-ethoxybenzoly hydrazino) aryl aceto nitrile derivatives has been explored for their antimicrobial activity. These compounds were obtained through a series of reactions starting with 4-acetamido-2-ethoxy benzoyl hydrazine and showed promising results against microbial strains, highlighting their potential as antimicrobial agents4.
The synthesis of 4-acetamido-3-bromobenzotrifluoride typically involves several steps, often starting from simpler precursors like bromobenzotrifluoride. A common method outlined in patent literature involves the following steps:
The molecular structure of 4-acetamido-3-bromobenzotrifluoride can be described as follows:
4-Acetamido-3-bromobenzotrifluoride participates in various chemical reactions due to its functional groups:
The mechanism of action for 4-acetamido-3-bromobenzotrifluoride primarily revolves around its role as an intermediate in organic synthesis:
This compound is classified with hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory issues .
4-Acetamido-3-bromobenzotrifluoride finds various applications in scientific research and industrial processes:
4-Acetamido-3-bromobenzotrifluoride (systematic name: N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide) is a halogenated aniline derivative with the molecular formula C~9~H~7~BrF~3~NO. This crystalline solid features a benzene ring substituted at the 1-position by an acetamido group (-NHCOCH~3~), at the 2-position by bromine, and at the 4-position by a trifluoromethyl (-CF~3~) group. The trifluoromethyl group contributes significant electron-withdrawing character, while the acetamido moiety offers both hydrogen-bonding capacity and steric bulk. Key physicochemical properties include:
Table 1: Atomic Connectivity and Key Bond Characteristics
Position | Substituent | Bond Length (Å) | Electronic Effect |
---|---|---|---|
1 | Acetamido (-NHCOCH~3~) | C-N: 1.40 | Moderate π-donation |
2 | Bromine | C-Br: 1.89 | Weak σ-withdrawal/π-donation |
4 | Trifluoromethyl | C-CF~3~: 1.52 | Strong -I effect |
The molecule’s planar benzamide core facilitates stacking interactions, while its polarized C-Br bond (bond dissociation energy: ~65 kcal/mol) enables selective cross-coupling reactions. Spectroscopic signatures include characteristic IR stretches at 1680 cm⁻¹ (amide C=O) and ¹H NMR resonances at δ 2.15 (acetamido methyl) and 7.5–8.3 ppm (aryl protons) [4] [6].
Early routes to 4-acetamido-3-bromobenzotrifluoride relied on direct bromination of 4-acetamidobenzotrifluoride using bromine (Br~2~) in acetic acid or chloroform. This method suffered from poor regioselectivity (<70% ortho-selectivity) and overbromination byproducts, necessitating tedious purification [6]. The development of catalytic bromination in the 2000s marked a significant advance. A Chinese patent (CN105801348A) disclosed a method using sodium chlorite (NaClO~2~) and hydrobromic acid (HBr) with an iron-based catalyst, achieving 92.4% yield and >96% purity at 20–25°C. This approach minimized volatile bromine generation and achieved 90% bromine-atom utilization [2].
Table 2: Evolution of Synthetic Methods
Era | Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Pre-2000 | Direct Br~2~ bromination | Br~2~/CH~3~COOH, 80°C | 50–65 | Simple reagents |
2000s | Catalytic HBr/NaClO~2~ | Fe-catalyst, 20–25°C | 92.4 | Atom economy, low toxicity |
2010s | Directed ortho-metalation | n-BuLi/Br~2~, -78°C | 85 | High regioselectivity |
Modern strategies exploit the ortho-directing ability of the acetamido group. Lithiation at C2 using n-butyllithium, followed by quenching with bromine, delivers regioselectivity >98%. Alternatively, palladium-catalyzed C-H activation enables one-pot bromination, though substrate scope limitations persist [5] [6]. The compound’s commercial availability (e.g., 98% purity from Ambeed, ChemSRC) since the early 2010s reflects optimized large-scale processes [6] [7].
4-Acetamido-3-bromobenzotrifluoride serves as a versatile synthon in pharmaceutical and materials chemistry. Its bromine participates in cross-coupling reactions, while the acetamido group can be hydrolyzed to aniline derivatives or modified via N-functionalization. Key applications include:
Pharmaceutical Intermediates
Optoelectronic Materials
Agrochemicals
The trifluoromethyl group’s metabolic stability and lipophilicity (π = +0.88) make derivatives valuable in lead optimization. Over 15 clinical candidates containing the 3-bromo-4-(trifluoromethyl)aniline motif—derived from acetamide hydrolysis—have entered trials since 2020 [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1